Boiling Point Elevation for Improved Thermal Processing
The introduction of two fluorine atoms at the 3- and 4-positions of the phenyl ring elevates the predicted boiling point of the oxalate ester. The target compound exhibits a boiling point of 315.5 °C at 760 mmHg , compared to 310.6 °C for the non-fluorinated phenethyl ethyl oxalate . This 4.9 °C increase, attributed to enhanced dipole-dipole interactions and increased molecular polarizability imparted by the fluorine substituents, provides a wider thermal processing and distillation window.
| Evidence Dimension | Boiling Point (predicted, at 760 mmHg) |
|---|---|
| Target Compound Data | 315.5 ± 32.0 °C (C₁₂H₁₂F₂O₄, MW 258.22 g/mol) |
| Comparator Or Baseline | Phenethyl ethyl oxalate (C₁₂H₁₄O₄, MW 222.24 g/mol): 310.6 °C |
| Quantified Difference | +4.9 °C (absolute); +1.6% increase |
| Conditions | Predicted boiling points at 760 mmHg using ACD/Labs or similar QSPR models. Target data from Leyan product specification ; comparator data from Pinpools/PubChem . |
Why This Matters
A higher boiling point allows for more robust distillation or evaporation conditions during purification, reducing the risk of compound loss relative to the non-fluorinated analog.
